BML-260

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

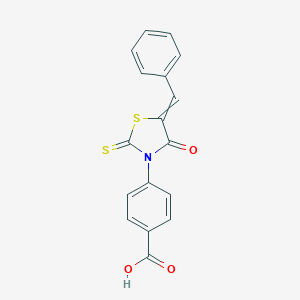

4-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGHAHOKZBWVGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333495 |

Source

|

| Record name | 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101439-76-3 |

Source

|

| Record name | 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BML-260 and DUSP22: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of BML-260, a small molecule inhibitor, on Dual Specificity Phosphatase 22 (DUSP22). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the biochemical interactions, cellular consequences, and the therapeutic potential of targeting DUSP22 with this compound.

Core Mechanism of Action: Competitive Inhibition of DUSP22

This compound functions as a competitive inhibitor of DUSP22.[1][2] Molecular docking analyses have revealed that this compound binds non-covalently to the active site of human DUSP22, specifically at the Cys88 residue.[1][2] This interaction obstructs the catalytic activity of DUSP22, a phosphatase that typically dephosphorylates and thereby regulates the activity of downstream signaling proteins.

The primary and most well-characterized downstream effect of this compound-mediated DUSP22 inhibition is the suppression of the JNK-FOXO3a signaling axis.[1][2][3] This modulation of the JNK pathway occurs independently of the PI3K-Akt signaling cascade.[1][2][3] By inhibiting DUSP22, this compound prevents the dephosphorylation and subsequent activation of the stress-activated kinase JNK.[1][2] This, in turn, leads to a reduction in the activity of the transcription factor FOXO3a, a key regulator of cellular processes such as apoptosis and muscle atrophy.[1][2][3]

In the context of skeletal muscle wasting, the inhibition of the DUSP22-JNK-FOXO3a axis by this compound has been shown to have therapeutic effects, preventing muscle atrophy and improving muscle function.[1][2][3]

Beyond muscle physiology, this compound's inhibition of DUSP22 has been observed to influence other signaling pathways. For instance, in lung cancer cells, this compound treatment led to increased phosphorylation of EGFR, ERK1/2, and STAT3, as well as an upregulation of PD-L1 expression.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with DUSP22 and its downstream effects.

| Parameter | Value | Assay | Source |

| IC50 | 54 μM | DUSP22 Phosphatase Activity Assay | [1][2] |

| Binding Site | Cys88 | Molecular Docking | [1][2] |

| Vina Score | -5.8 | Molecular Docking | [1][2] |

| Inhibition Type | Competitive | Kinetic Assays | [1][2] |

Table 1: Biochemical and Biophysical Parameters of this compound Inhibition of DUSP22.

| Model System | This compound Concentration | Observed Effect | Source |

| Dexamethasone-treated C2C12 myotubes | 12.5 μM | - Prevented myotube atrophy- Maintained the proportion of larger-sized myotubes- Recovered myotube fusion and differentiation indexes- Prevented the reduction in protein synthesis- Downregulated atrogin-1 and MuRF-1 expression | [1] |

| Dexamethasone-treated mice | Not specified | - Recovered mean body weight- Significantly recovered muscle performance in rotarod tests | [1] |

| Aged mice | Not specified | - Increased grip strength by >20%- Reduced DUSP22 levels in the TA muscle- Increased the cross-sectional area and Feret's diameter of fast-twitch myofibers | [1] |

| HCC827 and H1650 lung cancer cells | Not specified | - Increased phosphorylation of EGFR, ERK1/2, and STAT3- Increased PD-L1 protein expression | [4] |

Table 2: Cellular and In Vivo Effects of this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in the investigation of this compound's mechanism of action on DUSP22.

DUSP22 Phosphatase Activity Assay

This assay is crucial for determining the inhibitory activity and potency (IC50) of this compound against DUSP22.

-

Assay Principle: The phosphatase activity of purified DUSP22 is measured using a fluorogenic phosphatase substrate. The inhibition of this activity by this compound is quantified by measuring the reduction in the fluorescent signal.

-

Materials:

-

Purified recombinant human DUSP22 protein.

-

This compound (or other test compounds).

-

EnzChek® Phosphatase Assay Kit (e.g., from ThermoFisher Scientific), which includes a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).

-

Assay buffer (specific to the kit, typically a Tris or HEPES-based buffer at a physiological pH).

-

Microplate reader capable of fluorescence detection.

-

-

Protocol:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well microplate, add the purified DUSP22 enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the fluorogenic substrate (e.g., DiFMUP) to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm for DiFMUP).

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Molecular Docking Analysis

Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to a protein target.

-

Software:

-

CB-Dock2 or similar docking software (e.g., AutoDock Vina, Glide).

-

-

Input Files:

-

3D structure of human DUSP22 (e.g., from the Protein Data Bank, PDB ID: 6lvq).

-

3D structure of this compound (e.g., from PubChem, CID: 1565747).

-

-

Protocol:

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the ligand structure by generating a 3D conformation and assigning charges.

-

Define the binding site on the DUSP22 protein. For a known inhibitor, this is typically centered around the active site (e.g., Cys88).

-

Run the docking simulation, which will generate multiple possible binding poses of this compound within the defined binding site.

-

Analyze the results, focusing on the predicted binding energy (e.g., Vina score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins in cell or tissue lysates, including the phosphorylation status of signaling proteins.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Denature the protein samples by heating in a loading buffer containing SDS and a reducing agent. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-DUSP22, anti-phospho-JNK, anti-FOXO3a, anti-atrogin-1, anti-MuRF-1) overnight at 4°C.

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits DUSP22, suppressing the JNK-FOXO3a signaling pathway.

References

- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]

- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Cellular Target of BML-260: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-260, a rhodanine (B49660) derivative, has emerged as a molecule of significant interest with dual activities impacting distinct cellular processes. Primarily identified as a potent inhibitor of Dual Specificity Phosphatase 22 (DUSP22), also known as JNK Stimulatory Phosphatase-1 (JSP-1), it plays a crucial role in modulating the c-Jun N-terminal kinase (JNK) signaling pathway. Concurrently, this compound demonstrates a remarkable, DUSP22-independent capacity to stimulate the expression of Uncoupling Protein 1 (UCP1) in adipocytes, thereby promoting thermogenesis. This technical guide provides an in-depth exploration of the cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and drug development endeavors.

Primary Cellular Target: DUSP22 (JSP-1)

The principal cellular target of this compound is the dual-specificity phosphatase DUSP22.[1][2] DUSP22 is a key regulator of the JNK signaling pathway, a critical cascade involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting DUSP22, this compound modulates the phosphorylation state of downstream targets, thereby influencing these fundamental cellular processes.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against DUSP22 has been quantified through in vitro phosphatase activity assays.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | DUSP22 | Phosphatase Activity Assay | 54 µM | [1] |

Experimental Protocol: DUSP22 Phosphatase Activity Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against DUSP22 using a colorimetric phosphatase assay with para-nitrophenyl (B135317) phosphate (B84403) (pNPP) as a substrate.

Materials:

-

Recombinant human DUSP22 enzyme

-

This compound

-

para-Nitrophenyl phosphate (pNPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 20 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add 60 µL of recombinant DUSP22 enzyme (e.g., 50 ng) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the phosphatase reaction by adding 20 µL of pNPP solution (e.g., 10 mM) to each well.

-

Incubate the plate at 37°C for 30-60 minutes, monitoring the development of a yellow color.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Signaling Pathway: DUSP22-JNK-FOXO3a Axis

In the context of skeletal muscle, this compound-mediated inhibition of DUSP22 has been shown to ameliorate muscle wasting. This effect is attributed to the suppression of the JNK-FOXO3a signaling axis. DUSP22 normally activates JNK, which in turn phosphorylates and activates the transcription factor FOXO3a, a key regulator of muscle atrophy genes. Inhibition of DUSP22 by this compound leads to reduced JNK and FOXO3a activity, thereby preventing muscle wasting.

Secondary, DUSP22-Independent Cellular Effects: UCP1 Expression in Adipocytes

Surprisingly, this compound also functions as a potent stimulator of Uncoupling Protein 1 (UCP1) expression in both brown and white adipocytes. This effect is independent of its inhibitory action on DUSP22 and points to the existence of at least one other cellular target for this compound. The upregulation of UCP1 promotes thermogenesis, suggesting a potential therapeutic application for this compound in metabolic diseases such as obesity.

Quantitative Data: UCP1 Upregulation

The effect of this compound on UCP1 expression has been demonstrated through quantitative real-time PCR (qRT-PCR) and Western blot analysis in differentiated adipocytes.

| Cell Type | Treatment | UCP1 mRNA Fold Change | UCP1 Protein Level | Reference |

| Brown Adipocytes | This compound (10 µM, 3 days) | Significant Increase | Comparable to Isoproterenol | [3] |

| White Adipocytes | This compound (10 µM, 5 days) | Significant Increase | Significant Increase | [3] |

Experimental Protocols

This protocol describes the differentiation of preadipocytes into mature adipocytes and subsequent treatment with this compound.

Materials:

-

Preadipocyte cell line (e.g., C3H10T1/2 or primary stromal vascular fraction)

-

Growth Medium (e.g., DMEM with 10% FBS)

-

Differentiation Medium (e.g., Growth Medium supplemented with insulin, dexamethasone, and IBMX)

-

Maintenance Medium (e.g., Growth Medium supplemented with insulin)

-

This compound

-

6-well plates

Procedure:

-

Culture preadipocytes in Growth Medium until confluent.

-

Two days post-confluency, induce differentiation by replacing the Growth Medium with Differentiation Medium.

-

After 2-3 days, replace the Differentiation Medium with Maintenance Medium.

-

Continue to culture for an additional 4-6 days, replacing the Maintenance Medium every 2 days, until mature adipocytes with visible lipid droplets are formed.

-

Treat the mature adipocytes with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) in fresh Maintenance Medium for the specified duration (e.g., 1-5 days).

-

Harvest the cells for downstream analysis (e.g., RNA or protein extraction).

This protocol details the detection of UCP1 and key signaling proteins by Western blotting.

Materials:

-

Treated adipocyte cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-UCP1, anti-phospho-CREB, anti-CREB, anti-phospho-STAT3, anti-STAT3, anti-PPARγ, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate protein lysates (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways: CREB, STAT3, and PPAR

The this compound-induced upregulation of UCP1 in adipocytes is partially mediated through the activation of the CREB, STAT3, and PPAR signaling pathways. This compound treatment leads to the phosphorylation and activation of CREB and STAT3, and influences the activity of PPARs, all of which are known transcriptional regulators of the UCP1 gene.

Experimental Workflow: In Vivo Mouse Model of Muscle Wasting

To investigate the therapeutic potential of this compound in vivo, a dexamethasone-induced muscle atrophy model in mice can be utilized.

Conclusion

This compound is a multifaceted small molecule with at least two distinct cellular activities. Its well-defined role as a DUSP22 inhibitor provides a tool for dissecting the JNK signaling pathway and offers a potential therapeutic strategy for conditions associated with JNK dysregulation, such as skeletal muscle wasting. Furthermore, its DUSP22-independent stimulation of UCP1 expression in adipocytes through the activation of CREB, STAT3, and PPAR signaling pathways opens up exciting possibilities for its development as a therapeutic agent for metabolic diseases. The detailed methodologies and pathway diagrams presented in this guide are intended to serve as a valuable resource for the scientific community to further elucidate the mechanisms of action of this compound and explore its full therapeutic potential.

References

- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

BML-260 as a JSP-1 Inhibitor in the JNK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BML-260 as an inhibitor of JNK Stimulatory Phosphatase-1 (JSP-1), also known as Dual Specificity Phosphatase 22 (DUSP22), and its subsequent impact on the c-Jun N-terminal kinase (JNK) signaling pathway. This document details the mechanism of action, quantitative data, experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] Dysregulation of the JNK pathway is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. The pathway is composed of a three-tiered kinase cascade, consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and JNK itself.

Contrary to the typical role of dual-specificity phosphatases in inactivating MAPKs, JNK Stimulatory Phosphatase-1 (JSP-1/DUSP22) has been identified as a selective activator of the JNK signaling pathway.[2][3] This unique function makes JSP-1 an attractive target for therapeutic intervention in diseases associated with aberrant JNK signaling. This compound is a rhodanine-based small molecule that has been identified as a potent inhibitor of JSP-1.[4][5] This guide explores the role of this compound in modulating the JNK pathway through its inhibitory action on JSP-1.

The JNK Signaling Pathway and the Role of JSP-1

The JNK signaling cascade is initiated by a wide range of extracellular and intracellular stimuli.[6] These signals are transduced through a series of phosphorylation events. Upstream MAPKKKs phosphorylate and activate the MAPKKs, MKK4 and MKK7.[2] These, in turn, dually phosphorylate JNK on threonine and tyrosine residues within a conserved TPY motif, leading to its activation.[2] Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[7]

JSP-1, or DUSP22, functions as a positive regulator of the JNK pathway.[8] Its phosphatase activity is required for the activation of JNK.[2] The stimulatory effect of JSP-1 on JNK activation is associated with the activation of the upstream kinase MKK4.[2] By inhibiting JSP-1, this compound is expected to prevent the activation of MKK4 and, consequently, the phosphorylation and activation of JNK, leading to a downstream reduction in the phosphorylation of targets like c-Jun.[4]

dot

Caption: The JNK signaling pathway and the inhibitory action of this compound on JSP-1.

Quantitative Data: this compound Inhibition of JSP-1/DUSP22

The inhibitory potency of this compound against JSP-1 (DUSP22) has been determined through in vitro enzymatic assays.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | DUSP22 (JSP-1) | Phosphatase Activity Assay | 54 µM | [4] |

Experimental Protocols

In Vitro DUSP22/JSP-1 Phosphatase Activity Assay

This protocol is designed to measure the enzymatic activity of recombinant DUSP22 and assess its inhibition by this compound.

Materials:

-

Recombinant human DUSP22 protein

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Add recombinant DUSP22 to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the phosphatase substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).

-

Measure the absorbance or fluorescence of the product using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell-Based Assay for JNK Pathway Inhibition by this compound

This protocol outlines a method to evaluate the effect of this compound on the JNK signaling pathway in a cellular context by measuring the phosphorylation of JNK and its downstream target, c-Jun.

Materials:

-

A suitable cell line (e.g., C2C12 myotubes, HEK293T cells)

-

Cell culture medium and supplements

-

This compound

-

JNK pathway activator (e.g., Dexamethasone for C2C12 myotubes, Anisomycin for HEK293T)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-phospho-c-Jun (Ser63), anti-total-c-Jun, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed cells in multi-well plates and grow to the desired confluency.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the JNK pathway by adding the activator for an appropriate duration (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each cell lysate.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein for JNK and c-Jun.

dot

Caption: Experimental workflow for assessing JNK pathway inhibition by this compound.

JSP-1 Independent Effects of this compound

It is important to note that while this compound is a known inhibitor of JSP-1, some studies have reported JSP-1 independent effects. For instance, this compound has been shown to activate UCP1 expression and thermogenesis in adipocytes in a manner that is independent of JSP-1.[1] This suggests that this compound may have other cellular targets and that its biological effects may be context-dependent. When designing experiments and interpreting data, it is crucial to consider these potential off-target effects.

Conclusion

This compound is a valuable tool for studying the role of JSP-1 in the JNK signaling pathway. Its ability to inhibit JSP-1 and subsequently reduce JNK activation provides a means to investigate the downstream consequences of this pathway in various physiological and pathological contexts. The data and protocols presented in this guide offer a framework for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the JSP-1/JNK axis. However, careful consideration of its potential JSP-1 independent effects is warranted for a comprehensive understanding of its biological activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 862827-45-0|DC Chemicals [dcchemicals.com]

- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | DUSP22 inhibitor | Probechem Biochemicals [probechem.com]

- 6. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. paulogentil.com [paulogentil.com]

- 8. Myristoylation of the Dual Specificity Phosphatase JSP1 is necessary for its Activation of JNK Signaling and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

BML-260: A Technical Guide for Researchers

Introduction: BML-260 is a rhodanine-based small molecule compound that has garnered significant interest in biomedical research. Initially identified as a potent inhibitor of the dual-specificity phosphatase JSP-1 (JNK Stimulatory Phosphatase-1), also known as DUSP22, it has since been characterized for its roles in diverse cellular processes.[1][2] This technical guide provides an in-depth overview of this compound, its physicochemical properties, mechanisms of action, and detailed experimental protocols for its application in research settings, particularly in the fields of skeletal muscle wasting and metabolic disorders.

Physicochemical and Biological Properties

This compound is a well-characterized compound with defined properties crucial for experimental design. Its primary recognized activity is the competitive inhibition of DUSP22.

| Property | Value | Reference |

| CAS Number | 101439-76-3 | [1][3][4] |

| Molecular Formula | C₁₇H₁₁NO₃S₂ | [2][3][5] |

| Molecular Weight | 341.40 g/mol | [1][3][5] |

| Alternate Name | 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | [3][4] |

| Primary Target | Dual-specificity phosphatase 22 (DUSP22/JSP-1) | [1][2][6] |

| IC₅₀ (for DUSP22) | ~54 µM | [7] |

| Purity | ≥98% | [3][4] |

| Appearance | Solid | [2] |

Mechanisms of Action

This compound exhibits at least two distinct mechanisms of action in different biological contexts: inhibition of the DUSP22-JNK-FOXO3a pathway in skeletal muscle and JSP-1-independent activation of thermogenesis in adipocytes.

Inhibition of DUSP22 in Skeletal Muscle Wasting

In skeletal muscle, DUSP22 expression is often upregulated during conditions of atrophy, such as sarcopenia.[8] DUSP22 acts as an activator of the stress-regulated c-Jun N-terminal kinase (JNK) pathway. Activated JNK, in turn, phosphorylates and activates the transcription factor FOXO3a, a master regulator that drives the expression of atrophy-related genes ("atrogenes").[8][9]

This compound directly inhibits the phosphatase activity of DUSP22.[7] This inhibition prevents the activation of JNK and subsequent downstream signaling to FOXO3a, thereby repressing the transcription of atrogenes and ameliorating muscle wasting.[8][9] Notably, this therapeutic effect occurs without activating the PI3K-Akt pathway, a common target for muscle growth that can have undesirable side effects.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | DUSP22 inhibitor | Probechem Biochemicals [probechem.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound|CAS 862827-45-0|DC Chemicals [dcchemicals.com]

- 7. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]

BML-260: A Dual-Targeting Small Molecule for Metabolic and Muscle Wasting Disorders

A Technical Guide on the Discovery and Initial Characterization of BML-260

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a rhodanine (B49660) derivative, has emerged as a significant small molecule with potential therapeutic applications in metabolic disorders and muscle wasting conditions. Initially identified as a potent inhibitor of the dual-specificity phosphatase JSP-1 (DUSP22), subsequent research has unveiled a multifaceted mechanism of action. This technical guide provides an in-depth overview of the discovery, initial characterization, and signaling pathways associated with this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Discovery of this compound as a UCP1 Stimulator

This compound was identified from a chemical library of 33 phosphatase inhibitors through a screening campaign aimed at discovering compounds that could upregulate the expression of Uncoupling Protein 1 (UCP1). UCP1 is a key protein in brown and beige adipocytes responsible for non-shivering thermogenesis, making it a promising target for combating obesity.[1]

The screening utilized a Ucp1-2A-GFP reporter system, where Green Fluorescent Protein (GFP) expression is directly linked to endogenous UCP1 expression.[2] This system allowed for a high-throughput assessment of the compound library's effect on UCP1 promoter activity in immortalized brown adipocytes derived from the reporter mice.

Initial Characterization: A Dual-Specificity Phosphatase Inhibitor

Prior to its discovery as a UCP1 modulator, this compound was characterized as a potent inhibitor of the dual-specificity phosphatase JSP-1, also known as DUSP22.[1][3] JSP-1 is a negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.

Quantitative Data: In Vitro Inhibition

The inhibitory activity of this compound against its known targets has been quantified in various studies. The following table summarizes the key inhibitory concentrations.

| Target | Assay Type | IC50 Value | Reference |

| DUSP22 | Phosphatase Activity Assay | 54 µM | Williams et al., 2025 |

Mechanism of Action and Signaling Pathways

This compound exhibits distinct mechanisms of action in different cellular contexts, primarily in adipocytes and skeletal muscle cells.

Adipocyte Signaling: Upregulation of Thermogenesis

In both brown and white adipocytes, this compound's effect on UCP1 expression was found to be independent of its JSP-1 inhibitory activity.[1] Instead, this compound treatment activates several signaling pathways crucial for thermogenesis.

-

CREB (cAMP response element-binding protein) Activation: this compound treatment leads to the phosphorylation and activation of CREB.

-

STAT3 (Signal transducer and activator of transcription 3) Activation: Increased phosphorylation of STAT3 is observed upon this compound treatment.[2]

-

PPAR (Peroxisome proliferator-activated receptor) Signaling: The transcriptional activity of PPARs, key regulators of adipogenesis and lipid metabolism, is enhanced by this compound.[2]

These pathways converge to increase the expression of UCP1 and other thermogenic genes, leading to increased mitochondrial activity and heat generation.[1]

Skeletal Muscle Signaling: Amelioration of Muscle Wasting

In the context of skeletal muscle, this compound's primary target is DUSP22.[3] DUSP22 is upregulated in conditions of muscle wasting, such as sarcopenia. By inhibiting DUSP22, this compound prevents the activation of the JNK stress-regulated kinase. This, in turn, suppresses the downstream transcription factor FOXO3a, a master regulator of muscle atrophy.[3] This signaling cascade occurs independently of the PI3K-Akt pathway.

Experimental Protocols

Ucp1-2A-GFP Reporter Screening for UCP1 Activators

Objective: To identify small molecules that increase UCP1 expression.

Methodology:

-

Cell Culture: Immortalized brown adipocytes derived from Ucp1-2A-GFP reporter mice are seeded in 96-well plates and differentiated into mature adipocytes.

-

Compound Treatment: Differentiated adipocytes are treated with compounds from a phosphatase inhibitor library at a single concentration. A vehicle control (e.g., DMSO) is included.

-

GFP Imaging: After a defined incubation period, GFP fluorescence in each well is imaged using a high-content imaging system.

-

Hit Identification: Compounds that significantly increase GFP intensity compared to the vehicle control are identified as primary hits.

DUSP22 Phosphatase Activity Assay

Objective: To determine the in vitro inhibitory effect of this compound on DUSP22 activity.

Methodology:

-

Reagents: Recombinant human DUSP22, a suitable phosphorylated peptide substrate (e.g., epidermal growth factor receptor peptide P32-based), and this compound at various concentrations.

-

Reaction Setup: The enzymatic reaction is initiated by adding DUSP22 to a reaction buffer containing the substrate and this compound.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time.

-

Detection: The amount of dephosphorylated substrate is quantified. For a P32-based assay, this can be done by measuring the amount of free phosphate.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Studies

Objective: To evaluate the effect of this compound on thermogenesis and obesity in vivo.

Methodology:

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet to induce obesity.

-

This compound Administration: this compound is administered via in situ injection into inguinal white adipose tissue. A vehicle control is administered to a separate group of mice.

-

Outcome Measures:

-

UCP1 Expression: UCP1 protein and mRNA levels in adipose tissue are measured by Western blotting and qPCR, respectively.

-

Adipose Tissue Morphology: Histological analysis (H&E and UCP1 staining) of adipose tissue is performed to assess changes in adipocyte size and UCP1-positive cell populations.

-

Mitochondrial Activity: The expression of oxidative phosphorylation (OXPHOS) proteins is assessed by Western blotting.

-

Objective: To assess the efficacy of this compound in preventing muscle wasting.

Methodology:

-

Animal Model: Dexamethasone (Dex) treatment is used to induce muscle atrophy in mice.

-

This compound Administration: this compound is administered to a group of Dex-treated mice. A vehicle-treated Dex group serves as the control.

-

Outcome Measures:

-

Muscle Mass and Function: Grip strength and rotarod performance are measured. The mass of specific muscles (e.g., tibialis anterior) is recorded.

-

Myofiber Size: Histological analysis of muscle cross-sections is performed to measure the cross-sectional area (CSA) of myofibers.

-

Gene Expression: The expression of atrogenes (e.g., Atrogin-1, MuRF-1) is quantified by qPCR.

-

Conclusion and Future Directions

This compound represents a promising therapeutic lead with a unique dual-targeting mechanism. Its ability to enhance thermogenesis in adipocytes suggests its potential for the treatment of obesity and related metabolic diseases. Concurrently, its inhibition of DUSP22 and subsequent suppression of the JNK-FOXO3a pathway in skeletal muscle highlights its therapeutic potential for muscle wasting disorders.

Further research is warranted to optimize the pharmacological properties of this compound, including its potency, selectivity, and pharmacokinetic profile. Elucidating the precise molecular targets of this compound that mediate its JSP-1-independent effects in adipocytes will be crucial for understanding its full therapeutic potential and for the development of next-generation compounds with improved efficacy and safety profiles. Clinical investigations will be necessary to translate these promising preclinical findings into effective therapies for human diseases.

References

- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]

- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]

BML-260: A Technical Guide to its Effects on MAP Kinase Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-260, a rhodanine-based small molecule, has emerged as a significant modulator of the Mitogen-Activated Protein (MAP) kinase signaling pathway. Initially identified as a potent inhibitor of the dual-specificity phosphatase DUSP22 (also known as JNK Stimulatory Phosphatase-1 or JSP-1), its mechanism of action reveals a nuanced interplay with the c-Jun N-terminal kinase (JNK) cascade. This technical guide provides an in-depth analysis of the effects of this compound on MAP kinase signaling, with a focus on its primary target, DUSP22. It consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling interactions to support further research and drug development efforts in therapeutic areas such as inflammatory disorders, proliferative diseases, and muscle wasting conditions.

Introduction to this compound and MAP Kinase Signaling

The MAP kinase pathways are crucial signal transduction cascades that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The c-Jun N-terminal kinase (JNK) pathway is a key branch of the MAP kinase network, primarily activated by stress stimuli. The activity of the JNK pathway is tightly regulated by a balance of upstream kinases and phosphatases.

This compound has been identified as a competitive inhibitor of DUSP22, a dual-specificity phosphatase implicated in the regulation of JNK signaling.[1] Interestingly, DUSP22 exhibits a dual role, acting as both a phosphatase that can dephosphorylate and modulate the activity of signaling components, and as a scaffold protein that facilitates the assembly of the JNK signaling complex, including ASK1, MKK7, and JNK.[2] This dual functionality complicates the predicted outcome of DUSP22 inhibition. While inhibition of a phosphatase would typically be expected to increase the phosphorylation and activity of its substrate, studies have shown that in certain contexts, such as skeletal muscle wasting, treatment with this compound leads to a suppression of JNK activation.[1][3] This suggests that the scaffolding function of DUSP22 may be predominant in these cellular environments, or that this compound's mechanism of action is more complex than simple competitive inhibition.

Beyond its effects on the JNK pathway, this compound has also been shown to exert JSP-1-independent effects, such as the activation of UCP1 expression and thermogenesis in adipocytes through the CREB, STAT3, and PPAR signaling pathways.[4][5] This guide will primarily focus on the DUSP22-dependent effects on MAP kinase signaling.

Quantitative Data on this compound Activity

The inhibitory effect of this compound on its primary target, DUSP22, has been quantified, providing a basis for its use in in vitro and in vivo studies.

| Parameter | Value | Target | Assay Method | Reference |

| IC50 | 54 µM | Human DUSP22 | Phosphatase Activity Assay | [1] |

Signaling Pathways and Experimental Workflows

The DUSP22-JNK-FOXO3a Signaling Axis

This compound modulates the JNK signaling pathway primarily through its interaction with DUSP22. In the context of skeletal muscle atrophy, DUSP22 is upregulated. Treatment with this compound or knockdown of DUSP22 has been shown to suppress the activation of JNK and its downstream target, the transcription factor FOXO3a.[1][3][6] FOXO3a is a master regulator of muscle wasting, and its suppression leads to the downregulation of atrogenes such as atrogin-1 and MuRF-1.[1][6]

Caption: The DUSP22-JNK-FOXO3a signaling pathway modulated by this compound.

Experimental Workflow for Assessing this compound Effects

A typical experimental workflow to investigate the impact of this compound on the JNK signaling pathway and downstream gene expression involves a series of molecular and cellular biology techniques.

Caption: A standard experimental workflow to evaluate the effects of this compound.

Experimental Protocols

DUSP22 (JSP-1) Phosphatase Activity Assay (Non-Radioactive)

This protocol is adapted for a 96-well plate format using a colorimetric substrate such as p-nitrophenyl phosphate (B84403) (pNPP) or a malachite green-based assay to detect released phosphate.

Materials:

-

Recombinant human DUSP22 protein

-

This compound

-

Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

p-Nitrophenyl phosphate (pNPP) or other suitable phosphatase substrate

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Phosphatase Assay Buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.

-

Enzyme Preparation: Dilute the recombinant DUSP22 protein to the desired working concentration in ice-cold Phosphatase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

-

Assay Reaction:

-

To each well of a 96-well plate, add 20 µL of the diluted this compound or vehicle control.

-

Add 20 µL of the diluted DUSP22 enzyme solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 60 µL of the pNPP substrate solution (pre-warmed to 30°C). The final concentration of pNPP should be at or near the Km for DUSP22.

-

-

Incubation: Incubate the plate at 30°C for 15-60 minutes. The incubation time should be optimized to ensure sufficient product formation without substrate depletion.

-

Stop Reaction and Readout (for pNPP): Stop the reaction by adding 50 µL of 1 M NaOH to each well. Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DUSP22 inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated JNK (p-JNK)

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.

-

Densitometry Analysis: Quantify the band intensities for p-JNK and total JNK. The ratio of p-JNK to total JNK represents the level of JNK activation.

Real-Time Quantitative PCR (RT-qPCR) for Atrogin-1 and MuRF-1

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for Atrogin-1, MuRF-1, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells using a commercial kit. Synthesize cDNA from an equal amount of RNA for each sample.

-

qPCR Reaction: Set up the qPCR reactions in triplicate for each gene (Atrogin-1, MuRF-1, and the housekeeping gene) using the cDNA, primers, and qPCR master mix.

-

Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound is a valuable chemical probe for studying the complex role of DUSP22 in MAP kinase signaling. Its inhibitory effect on DUSP22's phosphatase activity provides a tool to dissect the dual functions of this enzyme as both a phosphatase and a scaffold protein in the JNK pathway. The provided data and protocols offer a framework for researchers to investigate the therapeutic potential of targeting the DUSP22-JNK axis in various disease models. Further research is warranted to fully elucidate the context-dependent effects of this compound and to explore its potential for drug development.

References

- 1. Malachite Green Phosphate Detection Kit | Cell Signaling Technology [cellsignal.com]

- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]

- 3. interchim.fr [interchim.fr]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Malachite Green Assay Kit - Echelon Biosciences [echelon-inc.com]

- 6. PathSpecific™ DUSP22/MKPX Phosphatase Assay - Creative Biolabs [creative-biolabs.com]

Investigating the Role of DUSP22 with BML-260: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-specificity phosphatase 22 (DUSP22), also known as JNK-stimulatory phosphatase-1 (JSP-1), is an emerging therapeutic target implicated in a variety of cellular processes, including T-cell signaling, muscle atrophy, and oncogenic pathways. This technical guide provides a comprehensive overview of the role of DUSP22 and the utility of its small molecule inhibitor, BML-260, in its investigation. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research into DUSP22-mediated cellular functions and its potential as a drug target.

Introduction to DUSP22

DUSP22 is a member of the dual-specificity phosphatase family, capable of dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on substrate proteins. It is also referred to as JKAP (JNK pathway-associated phosphatase) and LMW-DSP2.[1][2] Unlike typical DUSPs, DUSP22 lacks a recognizable MAPK-binding domain, classifying it as an atypical DUSP.[1] DUSP22 plays a critical role in regulating various signaling pathways, including those involving MAPKs, STAT3, FAK, Lck, and the estrogen receptor.[1] Its dysregulation has been linked to several diseases, including anaplastic large cell lymphoma, lung cancer, and skeletal muscle wasting.[1][3][4]

This compound: A Small Molecule Inhibitor of DUSP22

This compound is a rhodanine-based small molecule that acts as a competitive inhibitor of DUSP22.[5] It has been shown to non-covalently bind to the active site of human DUSP22.[5] this compound is a valuable tool for elucidating the cellular functions of DUSP22 and for exploring its therapeutic potential. It has been shown to ameliorate skeletal muscle wasting and impact signaling pathways in various disease models.[5][6]

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with DUSP22 and its downstream effects.

| Parameter | Value | Assay Condition | Reference |

| IC | 54 µM | In vitro DUSP22 phosphatase activity assay | [5] |

Table 1: this compound Inhibition of DUSP22 Activity

| Treatment | Phosphorylated Protein | Change in Phosphorylation | Cell Line | Reference |

| This compound | JNK | Decreased (inferred) | C2C12 myotubes | [5] |

| This compound | FOXO3a | Decreased (inferred) | C2C12 myotubes | [5] |

| This compound | EGFR | Increased | HCC827 | [6] |

| This compound | ERK1/2 | Increased | HCC827 | [6] |

| This compound | STAT3 | Increased | HCC827 | [6] |

Table 2: Effect of this compound on Protein Phosphorylation

| Treatment | Gene/Protein | Change in Expression | Model System | Reference |

| This compound | Atrogin-1 | Reduced | Dexamethasone-treated C2C12 myotubes | [1] |

| This compound | MuRF-1 | Reduced | Dexamethasone-treated C2C12 myotubes | [1] |

| This compound | PD-L1 | Upregulated | HCC827 cells | [6] |

Table 3: Effect of this compound on Gene and Protein Expression

Signaling Pathways Involving DUSP22

The following diagrams illustrate the key signaling pathways in which DUSP22 is involved.

Caption: DUSP22-JNK-FOXO3a signaling pathway in muscle wasting.

References

- 1. biorxiv.org [biorxiv.org]

- 2. ptglab.com [ptglab.com]

- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HGF-independent Potentiation of EGFR Action by c-Met - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

BML-260: A Novel Modulator of Metabolic Pathways in Adipocytes and Skeletal Muscle

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BML-260, a rhodanine (B49660) derivative, has emerged as a significant small molecule in metabolic research, demonstrating dual roles in promoting thermogenesis in adipocytes and mitigating skeletal muscle wasting. Initially identified as an inhibitor of the dual-specificity phosphatase JSP-1, recent studies have unveiled a JSP-1-independent mechanism of action in adipose tissue, highlighting its potential as a therapeutic agent for obesity and related metabolic disorders. In skeletal muscle, this compound targets the dual-specificity phosphatase 22 (DUSP22), offering a potential strategy for combating muscle atrophy. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its molecular mechanisms, quantitative effects, and the experimental protocols utilized in its characterization.

This compound and Adipocyte Thermogenesis

This compound has been identified as a potent stimulator of Uncoupling Protein 1 (UCP1) expression in both brown and white adipocytes, a key protein involved in non-shivering thermogenesis.[1][2] This effect is associated with an increase in mitochondrial activity and overall energy expenditure.

Quantitative Effects on Adipocytes

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on adipocytes.

Table 1: In Vitro Effects of this compound on Brown Adipocytes

| Parameter | Treatment | Result | Reference |

| UCP1 mRNA Expression | This compound (3 days) | Significant increase, comparable to isoproterenol | [2] |

| UCP1 Protein Expression | This compound (3 days) | Significant increase, comparable to isoproterenol | [2] |

| Oxygen Consumption Rate (OCR) | This compound (3 days) | Significantly higher than control | [2] |

| Mitochondrial Number | This compound (3 days) | Significantly increased | [2] |

| ATP Production | This compound (3 days) | Decreased compared to control | [2] |

Table 2: In Vitro Effects of this compound on White Adipocytes

| Parameter | Treatment | Result | Reference |

| UCP1 mRNA Expression | This compound (5 days) | Significant increase | [3] |

| UCP1 Protein Expression | This compound (5 days) | Significant increase | [3] |

| Pgc1α mRNA Expression | This compound (5 days) | Stimulated expression | [3] |

| Pparα mRNA Expression | This compound (5 days) | Stimulated expression | [3] |

Table 3: In Vivo Effects of this compound on Adipose Tissue

| Parameter | Treatment | Result | Reference |

| UCP1 Protein Expression (subcutaneous WAT) | This compound (single injection, 3 days) | Substantially enhanced | [3] |

| OXPHOS Protein Levels (subcutaneous WAT) | This compound (single injection, 3 days) | Significant increase | [3] |

| Rectal Temperature (cold challenge) | This compound treated mice | Higher than vehicle-treated mice | [3] |

| White Adipose Tissue (WAT) Weight | This compound (single injection) | Decreased significantly | [3] |

Signaling Pathways in Adipocytes

Mechanistic studies have revealed that this compound's effect on UCP1 expression is independent of its previously known target, JSP-1. Instead, this compound activates several other signaling pathways, including CREB, STAT3, and PPAR.[1][2] The direct molecular target of this compound that initiates these signaling cascades remains to be elucidated.

References

- 1. PPARα/γ synergism activates UCP1-dependent and -independent thermogenesis and improves mitochondrial dynamics in the beige adipocytes of high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on BML-260 in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-260, a rhodanine-based small molecule, has emerged as a compound of interest with distinct effects observed in different cell lineages. Initially identified as an inhibitor of dual-specificity phosphatase JSP-1 (also known as DUSP22), recent studies have unveiled a broader spectrum of activity, particularly in adipocytes and skeletal muscle cells. In adipocytes, this compound promotes a thermogenic phenotype by upregulating Uncoupling Protein 1 (UCP1) and enhancing mitochondrial activity, independent of its action on JSP-1.[1] This is achieved through the activation of CREB, STAT3, and PPAR signaling pathways.[1][2][3] Conversely, in skeletal muscle cells, this compound demonstrates a protective role against atrophy by targeting DUSP22 and subsequently suppressing the JNK-FOXO3a signaling cascade.[4][5] This document provides a comprehensive overview of the preliminary in vitro studies of this compound, detailing its effects, underlying mechanisms, and the experimental protocols utilized in these investigations.

Effects of this compound on Adipocytes

Preliminary studies have identified this compound as a potent stimulator of UCP1 expression in both brown and white adipocytes.[1][2] This induction of a "browning" phenotype in white adipose tissue is associated with an increase in mitochondrial biogenesis and activity, suggesting a potential therapeutic application for obesity and metabolic disorders.[3][6]

Quantitative Data Summary

| Cell Type | Parameter Measured | Result | Reference |

| Brown Adipocytes | UCP1 Expression | Significant increase | [1] |

| White Adipocytes | UCP1 Expression | Significant, though more moderate, increase compared to brown adipocytes | [6] |

| White Adipocytes | Thermogenic Gene Expression (Pgc1α, Pparα) | Stimulated expression | [6] |

| Brown Adipocytes | Oxygen Consumption Rate (OCR) | Significantly higher than control | [3] |

| Brown Adipocytes | Mitochondrial Number | Significantly increased | [3] |

| Brown Adipocytes | OXPHOS Protein Levels | Clear increase | [3] |

Signaling Pathway in Adipocytes

This compound's effect on UCP1 expression in adipocytes is, unexpectedly, independent of JSP-1 inhibition.[1][2] Instead, it activates a multi-faceted signaling cascade involving CREB, STAT3, and PPAR pathways, which collectively drive the thermogenic gene program.[1][3]

Experimental Protocols

A high-throughput screening system was utilized to identify compounds that activate UCP1 expression. An immortalized brown adipocyte cell line was engineered with a Ucp1-2A-GFP reporter system, where GFP fluorescence serves as a surrogate for endogenous UCP1 protein levels.[3] Cells were treated with a chemical library containing this compound, and GFP intensity was measured to identify hits.[2]

Preadipocytes were cultured in high-glucose Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 mg/mL streptomycin.[6] Differentiation into mature adipocytes was induced using a standard adipogenic cocktail. Mature adipocytes were then treated with this compound or a vehicle control (DMSO) for specified durations.[6]

The expression of thermogenic genes, including UCP1, Pgc1α, and Pparα, was quantified using quantitative real-time PCR (qPCR).[6] Protein levels of UCP1 and components of the oxidative phosphorylation (OXPHOS) machinery were assessed by Western blotting.[3][6]

Mitochondrial activity was evaluated by measuring the oxygen consumption rate (OCR) using extracellular flux analyzers.[3] To visualize active mitochondria, cells were stained with fluorescent probes that accumulate in respiring mitochondria.[3] The mitochondrial DNA to nuclear DNA ratio (MitoDNA/NuDNA) was also determined to estimate mitochondrial copy number.[3]

Effects of this compound on Skeletal Muscle Cells

In the context of skeletal muscle, this compound acts as a therapeutic agent to counteract muscle wasting.[4][5] Its primary target in this cell type is the dual-specificity phosphatase DUSP22 (JSP-1).[4]

Quantitative Data Summary

| Parameter | Method | Result | Reference |

| DUSP22 Inhibition (IC50) | Phosphatase Activity Assay | 54 μM | [7] |

| DUSP22 Inhibition (IC50) | Epidermal Growth Factor Receptor Peptide P32-based Assay | Low micromolar range | [4][7] |

| Myotube Atrophy | Dexamethasone (B1670325) (Dex) induced atrophy in C2C12 cells | This compound treatment prevented myotube atrophy | [7] |

| Atrogene Expression (Atrogin-1, MuRF-1) | qPCR in Dex-treated C2C12 cells | Downregulated by this compound | [7] |

Signaling Pathway in Skeletal Muscle Cells

This compound competitively inhibits DUSP22.[4][7] This inhibition prevents the activation of the stress-regulated kinase JNK, which in turn leads to the suppression of FOXO3a, a master regulator of muscle atrophy genes.[4][5] Notably, this protective effect occurs independently of the PI3K-Akt pathway.[4]

Experimental Protocols

The inhibitory effect of this compound on DUSP22 was confirmed using a phosphatase activity assay where this compound was shown to inhibit DUSP22 in a dose-dependent manner.[7] An earlier characterization used an epidermal growth factor receptor peptide P³²-based assay to determine the competitive inhibition and IC50.[4][7]

C2C12 mouse myoblasts were differentiated into myotubes. To induce atrophy, the myotubes were treated with dexamethasone (Dex). The therapeutic effect of this compound was assessed by co-treating the cells with Dex and this compound.[7] Myotube diameter, fusion index, and differentiation index were measured to quantify the extent of atrophy.[7]

To determine the impact on protein synthesis, a puromycin-based assay (such as SUnSET) was employed. The incorporation of puromycin (B1679871) into newly synthesized peptides was measured in Dex-treated myotubes with and without this compound treatment.[7]

Conclusion

The preliminary in vitro data for this compound reveals a fascinating, cell-type-dependent mechanism of action. In adipocytes, it promotes a beneficial metabolic phenotype through JSP-1-independent activation of thermogenic signaling pathways. In skeletal muscle, it protects against atrophy via direct inhibition of DUSP22 and suppression of the JNK-FOXO3a axis. These distinct activities highlight this compound as a valuable chemical probe for studying cellular metabolism and protein homeostasis, and as a potential lead compound for the development of therapeutics for obesity and muscle wasting disorders. Further research is warranted to elucidate the direct molecular targets in adipocytes and to optimize its therapeutic potential for clinical applications.

References

- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]

- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]

- 5. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]

BML-260: A Modulator of Gene Expression in Adipose and Skeletal Muscle Tissues

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BML-260, a rhodanine-based small molecule, has emerged as a significant modulator of gene expression with potential therapeutic applications in metabolic disorders and muscle wasting conditions. Initially identified as an inhibitor of the dual-specificity phosphatase JSP-1, recent studies have revealed a broader and more complex mechanism of action. In adipose tissue, this compound promotes the expression of key thermogenic genes, including Uncoupling Protein 1 (UCP1), leading to increased mitochondrial activity and energy expenditure. This effect is mediated, at least in part, through the activation of CREB, STAT3, and PPAR signaling pathways in a JSP-1 independent manner. In skeletal muscle, this compound has been shown to ameliorate muscle wasting by targeting the dual-specificity phosphatase 22 (DUSP22). This action suppresses the JNK-FOXO3a signaling axis, a critical pathway in muscle atrophy, thereby reducing the expression of atrophy-related genes. This whitepaper provides a comprehensive overview of the impact of this compound on gene expression, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used in these seminal studies.

Data Presentation: Quantitative Impact of this compound on Gene Expression

The following tables summarize the quantitative effects of this compound on gene and protein expression as reported in the literature.

Table 1: Effect of this compound on Gene Expression in Adipocytes

| Gene | Cell/Tissue Type | Treatment Conditions | Change in Expression | Citation |

| UCP1 | Brown Adipocytes | Time-dependent (1-3 days) | Significant increase (mRNA and protein), comparable to isoproterenol (B85558) after 3 days | [1][2] |

| UCP1 | White Adipocytes | 5 days post-differentiation | Significant increase (mRNA and protein) | [3] |

| Pgc1α | White Adipocytes | 5 days post-differentiation | Stimulated expression | [3] |

| Pparα | White Adipocytes | 5 days post-differentiation | Stimulated expression | [3] |

| Oxidative Phosphorylation Genes | Adipocytes | - | Significant upregulation | [1][4] |

| Fatty Acid Beta-Oxidation Genes | Adipocytes | - | Significant upregulation | [1] |

Table 2: Effect of this compound on Gene Expression in Skeletal Muscle

| Gene/Protein | Model | Treatment Conditions | Change in Expression | Citation |

| Atrogin-1 | Dexamethasone-treated C2C12 myotubes | - | Downregulated | [5] |

| MuRF-1 | Dexamethasone-treated C2C12 myotubes | - | Downregulated | [5] |

| Atrogin-1 | TA muscle of aged mice | - | Reduced expression | [6] |

| MuRF-1 | TA muscle of aged mice | - | Reduced expression | [6] |

| Myostatin | TA muscle of aged mice | - | Reduced expression | [6] |

| PGC-1α | TA muscle of aged mice | - | Increased expression | [6] |

| DUSP22 | TA muscle of aged mice | - | Reduced protein levels | [6] |

| Wasting-related genes | Aged skeletal muscle | - | >50% reduction with DUSP22 knockdown (this compound mimics this effect) | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression by modulating distinct signaling pathways in different cell types.

Thermogenesis in Adipocytes

In brown and white adipocytes, this compound activates several signaling pathways that converge on the upregulation of UCP1 and other thermogenic genes.[4] This response enhances mitochondrial activity and heat generation.[4][7] The effect is notably independent of JSP-1, its originally proposed target.[4][7]

Amelioration of Muscle Atrophy

In skeletal muscle, this compound prevents muscle wasting by inhibiting DUSP22.[6][8] This leads to the suppression of the stress-activated JNK kinase and its downstream target FOXO3a, a master regulator of muscle atrophy.[6][8] This mechanism effectively reduces the expression of genes associated with muscle breakdown.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment

-

Adipocyte Differentiation and Treatment : Brown and white pre-adipocytes are cultured and differentiated into mature adipocytes. Mature adipocytes are then treated with this compound (or vehicle control, e.g., DMSO) for specified durations (e.g., 1-5 days). In some studies, this compound is introduced at different stages of differentiation to determine its primary stage of action.[2]

-

Myotube Atrophy Model : C2C12 myoblasts are differentiated into myotubes. To induce atrophy, myotubes are treated with dexamethasone (B1670325) in the presence or absence of this compound.[5]

Gene Expression Analysis

-

RNA Isolation and Quantitative PCR (qPCR) : Total RNA is extracted from treated cells or tissues. cDNA is synthesized, and qPCR is performed using primers specific for target genes (e.g., UCP1, Pgc1α, Atrogin-1, MuRF-1). Gene expression levels are normalized to a housekeeping gene.

-

RNA Sequencing (RNA-seq) : For a global view of gene expression changes, RNA is extracted from this compound-treated and control cells/tissues. Following library preparation and sequencing, differential gene expression analysis is performed to identify upregulated and downregulated genes and pathways.[1]

Protein Expression Analysis

-

Western Blotting : Protein lysates are collected from treated cells and tissues. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., UCP1, p-CREB, p-STAT3, DUSP22) and corresponding secondary antibodies. Protein bands are visualized and quantified.

In Vivo Mouse Models

-

Thermogenesis Studies : Mice are treated with this compound, and adipose tissues are collected for gene and protein expression analysis of thermogenic markers.[3] Cold challenge experiments may also be performed to assess the functional impact on thermogenesis.[3]

-

Muscle Wasting Models :

-

Dexamethasone-Induced Atrophy : Mice are treated with dexamethasone to induce muscle wasting, with or without co-treatment with this compound. Muscle mass and function (e.g., grip strength) are measured.[5]

-

Aging-Induced Sarcopenia : Aged mice are treated with this compound to assess its ability to counteract age-related muscle loss. Grip strength, muscle mass, and gene expression are analyzed.[6]

-

Below is a generalized workflow for assessing the impact of this compound.

Conclusion

This compound is a multifaceted small molecule that influences gene expression through distinct mechanisms in different tissues. In adipocytes, it promotes a thermogenic gene program via CREB, STAT3, and PPAR signaling, suggesting its potential as a therapeutic agent for obesity and related metabolic diseases. In skeletal muscle, it protects against atrophy by inhibiting the DUSP22-JNK-FOXO3a pathway, offering a promising strategy for combating sarcopenia and other muscle wasting conditions. Further research into the specific molecular targets and off-target effects of this compound will be crucial for its development as a clinical candidate. The data and protocols summarized in this guide provide a foundational resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]

- 5. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]

- 7. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of BML-260: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-260 is a rhodanine-based small molecule that has garnered significant interest for its therapeutic potential, primarily through its activity as an inhibitor of Dual-Specific Phosphatase 22 (DUSP22).[1][2] By modulating DUSP22, this compound influences key signaling pathways implicated in various physiological and pathological processes, including muscle wasting and metabolic regulation.[1][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. This document also details the experimental protocols used in key studies and visualizes the associated signaling pathways.

Core Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. While comprehensive data for this compound is not fully available in the public domain, this section summarizes the existing knowledge and outlines standard methodologies for its characterization.

In Vivo Pharmacokinetics in a Murine Model